Quinoxaline, 5-nitro-7-(trifluoromethyl)-
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Overview
Description
Quinoxaline, 5-nitro-7-(trifluoromethyl)- is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its diverse pharmacological properties. The presence of nitro and trifluoromethyl groups in its structure enhances its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. For Quinoxaline, 5-nitro-7-(trifluoromethyl)-, the process may involve the use of specific reagents and conditions to introduce the nitro and trifluoromethyl groups. One common method is the reaction of o-phenylenediamine with trifluoromethyl-substituted diketones under acidic or basic conditions .
Industrial Production Methods
Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact. Transition-metal-free catalysis and the use of eco-friendly solvents are some of the approaches used to achieve efficient and sustainable synthesis .
Chemical Reactions Analysis
Types of Reactions
Quinoxaline, 5-nitro-7-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, which can have different biological and chemical properties depending on the substituents introduced .
Scientific Research Applications
Quinoxaline, 5-nitro-7-(trifluoromethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new drugs for treating infections and cancer.
Industry: Used in the development of dyes, fluorescent materials, and organic semiconductors
Mechanism of Action
The mechanism of action of Quinoxaline, 5-nitro-7-(trifluoromethyl)- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components. This interaction can lead to the inhibition of cellular processes and the induction of cell death in microorganisms and cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
Quinazoline: Another nitrogen-containing heterocyclic compound with similar pharmacological properties.
Cinnoline: A related compound with a different arrangement of nitrogen atoms in the ring structure
Uniqueness
Quinoxaline, 5-nitro-7-(trifluoromethyl)- is unique due to the presence of both nitro and trifluoromethyl groups, which enhance its chemical reactivity and potential biological activities. These functional groups make it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
60145-74-6 |
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Molecular Formula |
C9H4F3N3O2 |
Molecular Weight |
243.14 g/mol |
IUPAC Name |
5-nitro-7-(trifluoromethyl)quinoxaline |
InChI |
InChI=1S/C9H4F3N3O2/c10-9(11,12)5-3-6-8(14-2-1-13-6)7(4-5)15(16)17/h1-4H |
InChI Key |
RQUAJJGQRWOXIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=N1)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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